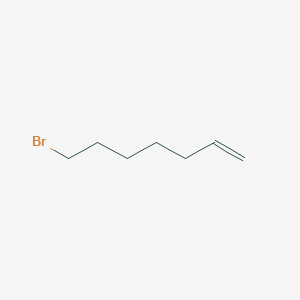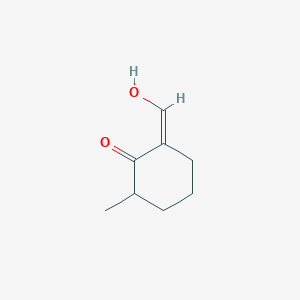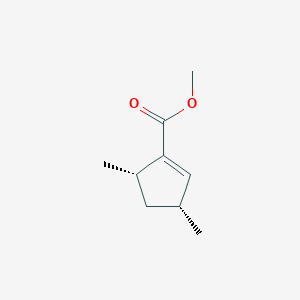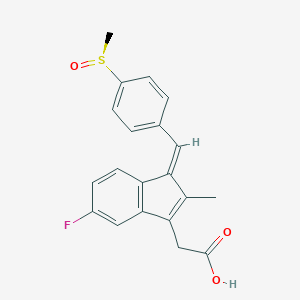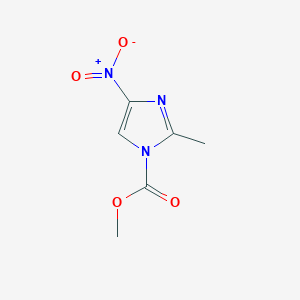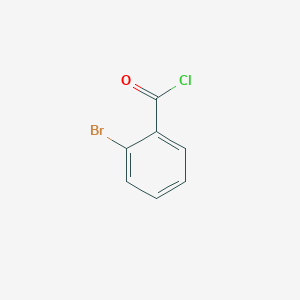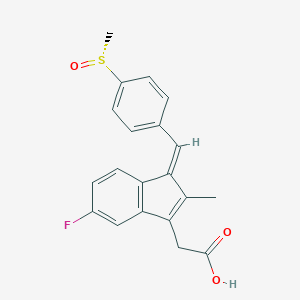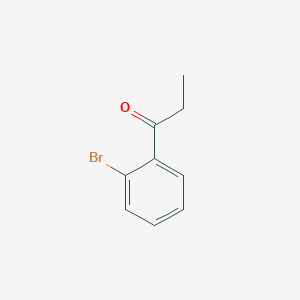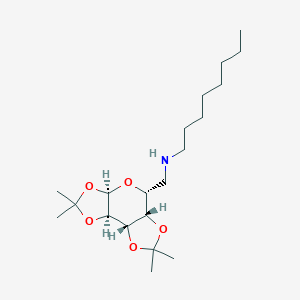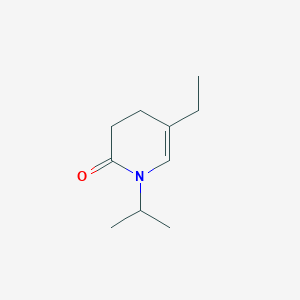
5-Ethyl-1-propan-2-yl-3,4-dihydropyridin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethyl-1-propan-2-yl-3,4-dihydropyridin-2-one is a chemical compound that belongs to the dihydropyridine family. It is also known as ethyl isopropyl 3,4-dihydropyridin-2-one. This compound has been widely studied in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Wirkmechanismus
The mechanism of action of 5-Ethyl-1-propan-2-yl-3,4-dihydropyridin-2-one is not fully understood. However, it has been suggested that this compound exerts its effects by modulating various signaling pathways within cells. For example, it has been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in inflammation and cancer development.
Biochemische Und Physiologische Effekte
5-Ethyl-1-propan-2-yl-3,4-dihydropyridin-2-one has been found to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in cells, which may contribute to its anti-tumor and anti-inflammatory activities. Furthermore, this compound has been found to have a vasodilatory effect, which may be beneficial in the treatment of hypertension and other cardiovascular diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 5-Ethyl-1-propan-2-yl-3,4-dihydropyridin-2-one in lab experiments is its relatively high yield and ease of synthesis. Furthermore, this compound has been extensively studied, and its properties and effects are well-known. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are many potential future directions for the study of 5-Ethyl-1-propan-2-yl-3,4-dihydropyridin-2-one. One area of interest is the development of novel therapeutic agents based on this compound. Furthermore, the potential applications of this compound in the treatment of various diseases, including cancer and cardiovascular diseases, continue to be an area of active research. Additionally, the study of the mechanism of action of 5-Ethyl-1-propan-2-yl-3,4-dihydropyridin-2-one may lead to the discovery of new signaling pathways and targets for drug development.
Synthesemethoden
The synthesis of 5-Ethyl-1-propan-2-yl-3,4-dihydropyridin-2-one involves the reaction of ethyl isopropyl ketone with ammonium acetate and formaldehyde in the presence of acetic acid. This reaction results in the formation of the dihydropyridine ring structure. The yield of this reaction is typically high, and the reaction conditions are relatively mild.
Wissenschaftliche Forschungsanwendungen
5-Ethyl-1-propan-2-yl-3,4-dihydropyridin-2-one has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been shown to exhibit significant antioxidant, anti-inflammatory, and anti-tumor activities. Furthermore, this compound has been found to have potential therapeutic effects in the treatment of cardiovascular diseases, such as hypertension and atherosclerosis.
Eigenschaften
CAS-Nummer |
143818-35-3 |
|---|---|
Produktname |
5-Ethyl-1-propan-2-yl-3,4-dihydropyridin-2-one |
Molekularformel |
C10H17NO |
Molekulargewicht |
167.25 g/mol |
IUPAC-Name |
5-ethyl-1-propan-2-yl-3,4-dihydropyridin-2-one |
InChI |
InChI=1S/C10H17NO/c1-4-9-5-6-10(12)11(7-9)8(2)3/h7-8H,4-6H2,1-3H3 |
InChI-Schlüssel |
SKHLCUPOJODRFN-UHFFFAOYSA-N |
SMILES |
CCC1=CN(C(=O)CC1)C(C)C |
Kanonische SMILES |
CCC1=CN(C(=O)CC1)C(C)C |
Synonyme |
2(1H)-Pyridinone,5-ethyl-3,4-dihydro-1-(1-methylethyl)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



